molecular formula C18H16N6O B4502960 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B4502960
M. Wt: 332.4 g/mol
InChI Key: CORFRQWNTXUFES-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that features both indole and tetrazole moieties. These structures are known for their biological activity and are often found in pharmaceutical compounds. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the tetrazole ring is known for its stability and ability to mimic carboxylate groups in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Tetrazole Derivative: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products, such as indole-2,3-dione.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propionic acid: Similar indole structure but lacks the tetrazole ring.

    N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Contains the tetrazole ring but has a different amide linkage.

Uniqueness

3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the combination of both indole and tetrazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities compared to compounds with only one of these moieties.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(10-5-13-11-19-17-4-2-1-3-16(13)17)21-14-6-8-15(9-7-14)24-12-20-22-23-24/h1-4,6-9,11-12,19H,5,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFRQWNTXUFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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